Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
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Overview
Description
ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE is a complex organic compound that features a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the benzoate ester: This can be achieved through esterification reactions involving benzoic acid and ethanol in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step involves the sulfonation of a benzene derivative using reagents like p-toluenesulfonyl chloride.
Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding with active site residues. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE
- Propyl 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE
Uniqueness
ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE is unique due to its specific ester and sulfonyl functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C29H29NO9S |
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Molecular Weight |
567.6 g/mol |
IUPAC Name |
ethyl 4-[[5-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C29H29NO9S/c1-3-37-29(34)22-9-13-23(14-10-22)30-27(32)5-4-6-28(33)38-19-26(31)21-11-15-24(16-12-21)39-40(35,36)25-17-7-20(2)8-18-25/h7-18H,3-6,19H2,1-2H3,(H,30,32) |
InChI Key |
OQVLQYRUGGYYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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